3-bromo-N-(2-chlorobenzyl)benzamide
Description
3-Bromo-N-(2-chlorobenzyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the meta-position (C3) and an N-linked 2-chlorobenzyl group. The bromine and chlorine substituents contribute to its molecular rigidity and influence lipophilicity, as evidenced by similar derivatives with logP values ranging from 2.0–3.5 .
Properties
IUPAC Name |
3-bromo-N-[(2-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOOWUTODXLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chlorobenzyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzamide.
N-Alkylation: The 3-bromobenzamide is then subjected to N-alkylation with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chlorobenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-bromo-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chlorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity being studied .
Comparison with Similar Compounds
3-Bromo-N-(3-chloro-2-methylphenyl)benzamide (CAS: 310873-60-0)
- Structure : Substitutes the 2-chlorobenzyl group with a 3-chloro-2-methylphenyl moiety.
- Impact : The methyl group at the ortho-position introduces steric hindrance, reducing rotational freedom compared to the target compound. This modification decreases solubility (predicted logP: ~3.2 vs. ~2.8 for the target) but may enhance target selectivity in kinase inhibition .
- Synthesis : Similar coupling methods using 3-bromobenzoyl chloride and 3-chloro-2-methylaniline .
4-Bromo-N-(2-nitrophenyl)benzamide
- Structure : Features a para-bromine and N-2-nitrophenyl group.
- However, the para-bromine position reduces steric interactions compared to the meta-substituted target compound .
2-Bromo-N-(3-chlorobenzyl)acetamide (CAS: 1226030-48-3)
- Structure : Replaces the benzamide core with an acetamide group.
- Impact: The shorter acetamide chain reduces hydrogen-bonding capacity (1 H-bond donor vs. 2 in the target compound), likely diminishing biological activity .
Analogues with Heterocyclic Substituents
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide (CAS: 93669-29-5)
- Structure : Incorporates an imidazole ring via a propyl linker.
- Impact: The imidazole group introduces additional hydrogen-bond acceptor sites (2 vs. 1 in the target compound), improving solubility (TPSA: 46.9 Ų vs.
- Biological Relevance : Similar imidazole-containing benzamides are explored as protease inhibitors due to their chelation capacity .
3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 346724-02-5)
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS: 328253-31-2)
- Structure : Adds a coumarin moiety to the benzamide core.
- Impact : The extended π-system enhances fluorescence properties, making it suitable for imaging applications, unlike the target compound .
Physicochemical and Pharmacokinetic Comparisons
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